3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-one often involves specific reactions tailored to achieve the desired structural features. For instance, Caroon et al. (1981) described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with various substitutions, aiming for antihypertensive activity (Caroon et al., 1981). Tóth et al. (1997) synthesized a series of similar derivatives, analyzing their effects on calcium uptake and brain edema, indicating a multifaceted synthetic approach (Tóth et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been a subject of study. For example, Wang et al. (2011) analyzed the crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, providing insights into the spatial arrangement and molecular interactions within these molecules (Wang et al., 2011).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical properties due to their unique structures. For example, Tsukamoto et al. (1995) explored 1-oxa-2,8-diazaspiro[4.5]decan-3-ones for their binding affinities and muscarinic activity, revealing their chemical reactivity and potential biological interactions (Tsukamoto et al., 1995).
Physical Properties Analysis
The physical properties of such compounds are crucial for their potential applications. Studies like those by Amirani Poor et al. (2018) on gabapentin-based compounds related to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives provide insights into their physical characteristics, including solubility, stability, and molecular interactions (Amirani Poor et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are often determined by the compound's molecular structure. Studies like those by Al-Ahmadi et al. (1995) on 1-oxa-4-thiaspiro[4.5]decan-2-one derivatives reveal how structural variations can significantly impact these properties (Al-Ahmadi et al., 1995).
properties
IUPAC Name |
3-(2-phenylpropyl)-8-(2-propylsulfanylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-3-13-27-15-19(24)22-11-9-21(10-12-22)16-23(20(25)26-21)14-17(2)18-7-5-4-6-8-18/h4-8,17H,3,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNGRDLYYUKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCC2(CC1)CN(C(=O)O2)CC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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